- Improved synthesis of PARP antagonist veliparib, Zhongguo Yaowu Huaxue Zazhi, 2013, 23(6), 476-479
Cas no 912444-00-9 (Veliparib)
Veliparib structure
Product Name:Veliparib
Número CAS:912444-00-9
MF:C13H16N4O
Megavatios:244.292342185974
MDL:MFCD18253018
CID:796900
PubChem ID:11960529
Update Time:2024-10-26
Veliparib Propiedades químicas y físicas
Nombre e identificación
-
- 1H-Benzimidazole-7-carboxamide,2-[(2R)-2-methyl-2-pyrrolidinyl]-
- ABT 888
- Veliparib
- (R)-2-(2-Methylpyrrolidin-2-yl)-1H-benzo[d]imidazole-4-carboxamide
- (R)-2-(2-Methylpyrrolidin-2-yl)-1H-benzo[d]imidazole-7-carboxamide
- 2-[(2R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide
- 2-[(2R)-2-Methylpyrrolidin-2-yl]-1H-benzimidazole-7-carboxamide
- 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide
- ABT-888
- ABT-888 Veliparib
- ABT-888 (Veliparib)
- Veliparib (ABT-888)
- Veliparib (ABT-888,NSC 737664)
- (R)-1-Boc-2-piperidineacetic acid
- (R)-2-(1-(tert-butoxycarbonyl)piperidin-2-yl) acetic acid
- (R)-N-Boc-2-piperidine acetic acid
- 2-[(2R)-1-(tert-butoxycarbonyl)hexahydro-2-pyridinyl]acetic acid
- ABT888
- 2-[(2R)-2-methyl-2-pyrrolidinyl]-1H-benzimidazole-7-carboxamide
- 01O4K0631N
- 2-[(2R)-2-Methylpyrrolidin-2-yl]-1H-benimidazole-4-
- (2r)-2-(7-Carbamoyl-1h-Benzimidazol-2-Yl)-2-Methylpyrrolidinium
- 2-
- 1H-Benzimidazole-4-carboxamide, 2-[(2R)-2-methyl-2-pyrrolidinyl]- (9CI)
- 2-[(2R)-2-Methyl-2-pyrrolidinyl]-1H-benzimidazole-7-carboxamide (ACI)
- 2-[(2R)-2-Methylpyrrolidin-2-yl]-1H-1,3-benzodiazole-4-carboxamide
- A 861695
- Veliparib ER
- (R)-2-(2-Methylpyrrolidin-2-yl)-1H-benimidazole-4-carboxamide (VELIPARIB)
- SCHEMBL422318
- NSC752840
- NCGC00250404-15
- AKOS017343746
- 912444-00-9 (free base)
- NSC-752840
- CCG-264771
- Veliparib free base
- AKOS015951440
- HY-10129
- A-861695
- VELIPARIB [USAN]
- benzimidazole carboxamide, 3a
- VELIPARIB [INN]
- AC-23330
- SB16480
- 2-((2r)-2-methyl-2-pyrrolidinyl)-1h-benzimidazole-7-carboxamide
- BDBM209932
- 1H-Benzimidazole-4-carboxamide, 2-((2R)-2-methyl-2-pyrrolidinyl)-
- VELIPARIB [JAN]
- A861695
- BDBM27135
- D09692
- NSC-737664
- EX-7209
- GTPL7417
- DTXSID90238456
- SMR004701290
- VELIPARIB [WHO-DD]
- 78P
- NCGC00250404-01
- Veliparib [USAN:INN]
- PARP-1 INHIBITOR ABT-888
- 2-((r)-2-methylpyrrolidin-2-yl)-1h-benzimidazole-4-carboxamide
- BRD-K87142802-001-02-7
- CHEMBL506871
- Q7919041
- 912444-00-9
- EX-A001
- CS-0076
- AS-19397
- s1004
- UNII-01O4K0631N
- NSC737664
- Veliparib (JAN/USAN/INN)
- DB07232
- J-505211
- ABT-695
- NS00072993
- 1H-BENZIMIDAZOLE-7-CARBOXAMIDE, 2-((2R)-2-METHYL-2-PYRROLIDINYL)-
- Veliparib (ABT-888 hydrochloride)
- MLS006010184
- CHEBI:62880
- ABT888 (free base)?
- NCGC00250404-17
- 2-((2R)-2-methylpyrrolidin-2-yl)-1H-benzimidazole-4-carboxamide
- MFCD16661059
-
- MDL: MFCD18253018
- Renchi: 1S/C13H16N4O/c1-13(6-3-7-15-13)12-16-9-5-2-4-8(11(14)18)10(9)17-12/h2,4-5,15H,3,6-7H2,1H3,(H2,14,18)(H,16,17)/t13-/m1/s1
- Clave inchi: JNAHVYVRKWKWKQ-CYBMUJFWSA-N
- Sonrisas: C(C1C=CC=C2N=C([C@@]3(NCCC3)C)NC=12)(=O)N
Atributos calculados
- Calidad precisa: 244.13200
- Masa isotópica única: 244.132
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 3
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 18
- Cuenta de enlace giratorio: 2
- Complejidad: 348
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 1
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 83.8
- Xlogp3: 0.5
Propiedades experimentales
- Denso: 1.274
- Punto de ebullición: 579.023°C at 760 mmHg
- Punto de inflamación: 304.0±27.3 °C
- índice de refracción: 1.653
- PSA: 2.47340
- Logp: 3.00000
- Presión de vapor: 0.0±1.6 mmHg at 25°C
Veliparib Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H315; H319; H335
- Declaración de advertencia: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Instrucciones de Seguridad: H303+H313+H333
- Condiciones de almacenamiento:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Veliparib Datos Aduaneros
- Código HS:2934999090
- Datos Aduaneros:
中国海关编码:
2934999090概述:
2934999090. 其他杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Veliparib PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | V864366-10mg |
Veliparib |
912444-00-9 | ≥99% | 10mg |
¥628.20 | 2022-08-31 | |
| TRC | A888955-5mg |
abt-888 |
912444-00-9 | 5mg |
$ 55.00 | 2022-06-07 | ||
| TRC | A888955-10mg |
abt-888 |
912444-00-9 | 10mg |
$ 60.00 | 2022-06-07 | ||
| TRC | A888955-25mg |
abt-888 |
912444-00-9 | 25mg |
$ 90.00 | 2022-06-07 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R031369-10mg |
Veliparib |
912444-00-9 | 99% | 10mg |
¥813 | 2023-09-07 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R031369-250mg |
Veliparib |
912444-00-9 | 99% | 250mg |
¥4944 | 2023-09-07 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R031369-50mg |
Veliparib |
912444-00-9 | 99% | 50mg |
¥2225 | 2023-09-07 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci9086-1g |
ABT-888 (Veliparib) |
912444-00-9 | 98% | 1g |
¥8320.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci9086-10mg |
ABT-888 (Veliparib) |
912444-00-9 | 98% | 10mg |
¥432.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci9086-50mg |
ABT-888 (Veliparib) |
912444-00-9 | 98% | 50mg |
¥1209.00 | 2023-09-09 |
Veliparib Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, 207 kPa, rt
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Acetic acid ; 2 h, reflux; cooled
1.2 Reagents: Water
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, 207 kPa, rt
1.2 Reagents: Water
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, 207 kPa, rt
Referencia
- Improved synthesis of PARP antagonist veliparib, Zhongguo Yaowu Huaxue Zazhi, 2013, 23(6), 476-479
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Thionyl chloride Solvents: 1,2-Dimethoxyethane ; rt; overnight, rt
1.2 Reagents: Ammonium hydroxide Solvents: Water ; cooled; 5 h, 52 °C
1.3 Reagents: Water ; cooled
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 276 kPa, rt
3.1 Reagents: Pyridine , 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ; 2 h, 45 °C
3.2 rt
3.3 Reagents: Sodium bicarbonate Solvents: Water
4.1 Reagents: Acetic acid ; 2 h, reflux; cooled
4.2 Reagents: Water
5.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, 207 kPa, rt
1.2 Reagents: Ammonium hydroxide Solvents: Water ; cooled; 5 h, 52 °C
1.3 Reagents: Water ; cooled
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 276 kPa, rt
3.1 Reagents: Pyridine , 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ; 2 h, 45 °C
3.2 rt
3.3 Reagents: Sodium bicarbonate Solvents: Water
4.1 Reagents: Acetic acid ; 2 h, reflux; cooled
4.2 Reagents: Water
5.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, 207 kPa, rt
Referencia
- Improved synthesis of PARP antagonist veliparib, Zhongguo Yaowu Huaxue Zazhi, 2013, 23(6), 476-479
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Sodium bicarbonate Solvents: 1,4-Dioxane , Water ; cooled; 2 h, cooled; overnight, rt
2.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 2 h, reflux; reflux → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
3.1 Reagents: Pyridine , 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ; 2 h, 45 °C
3.2 rt
3.3 Reagents: Sodium bicarbonate Solvents: Water
4.1 Reagents: Acetic acid ; 2 h, reflux; cooled
4.2 Reagents: Water
5.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, 207 kPa, rt
2.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 2 h, reflux; reflux → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
3.1 Reagents: Pyridine , 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ; 2 h, 45 °C
3.2 rt
3.3 Reagents: Sodium bicarbonate Solvents: Water
4.1 Reagents: Acetic acid ; 2 h, reflux; cooled
4.2 Reagents: Water
5.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, 207 kPa, rt
Referencia
- Improved synthesis of PARP antagonist veliparib, Zhongguo Yaowu Huaxue Zazhi, 2013, 23(6), 476-479
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C; 4 h, -78 °C; -78 °C → rt
1.2 Reagents: Water
2.1 Reagents: Thionyl chloride ; cooled; 20 min, rt; 3 h, reflux
3.1 Reagents: Sodium bicarbonate Solvents: 1,4-Dioxane , Water ; cooled; 2 h, cooled; overnight, rt
4.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 2 h, reflux; reflux → rt
4.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
5.1 Reagents: Pyridine , 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ; 2 h, 45 °C
5.2 rt
5.3 Reagents: Sodium bicarbonate Solvents: Water
6.1 Reagents: Acetic acid ; 2 h, reflux; cooled
6.2 Reagents: Water
7.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, 207 kPa, rt
1.2 Reagents: Water
2.1 Reagents: Thionyl chloride ; cooled; 20 min, rt; 3 h, reflux
3.1 Reagents: Sodium bicarbonate Solvents: 1,4-Dioxane , Water ; cooled; 2 h, cooled; overnight, rt
4.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 2 h, reflux; reflux → rt
4.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
5.1 Reagents: Pyridine , 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ; 2 h, 45 °C
5.2 rt
5.3 Reagents: Sodium bicarbonate Solvents: Water
6.1 Reagents: Acetic acid ; 2 h, reflux; cooled
6.2 Reagents: Water
7.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, 207 kPa, rt
Referencia
- Improved synthesis of PARP antagonist veliparib, Zhongguo Yaowu Huaxue Zazhi, 2013, 23(6), 476-479
Métodos de producción 6
Condiciones de reacción
Referencia
- Co-encapsulation of methylene blue and PARP-inhibitor into poly(lactic-Co-glycolic acid) nanoparticles for enhanced PDT of cancer, Nanomaterials, 2021, 11(6),
Métodos de producción 7
Condiciones de reacción
Referencia
- Synthesis of (R)-Boc-2-methylproline via a Memory of Chirality Cyclization. Application to the Synthesis of Veliparib, a Poly(ADP-ribose) Polymerase Inhibitor, Journal of Organic Chemistry, 2019, 84(8), 4837-4845
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 276 kPa, rt
2.1 Reagents: Pyridine , 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ; 2 h, 45 °C
2.2 rt
2.3 Reagents: Sodium bicarbonate Solvents: Water
3.1 Reagents: Acetic acid ; 2 h, reflux; cooled
3.2 Reagents: Water
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, 207 kPa, rt
2.1 Reagents: Pyridine , 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ; 2 h, 45 °C
2.2 rt
2.3 Reagents: Sodium bicarbonate Solvents: Water
3.1 Reagents: Acetic acid ; 2 h, reflux; cooled
3.2 Reagents: Water
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, 207 kPa, rt
Referencia
- Improved synthesis of PARP antagonist veliparib, Zhongguo Yaowu Huaxue Zazhi, 2013, 23(6), 476-479
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Pyridine , 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ; 2 h, 45 °C
1.2 rt
1.3 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Acetic acid ; 2 h, reflux; cooled
2.2 Reagents: Water
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, 207 kPa, rt
1.2 rt
1.3 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Acetic acid ; 2 h, reflux; cooled
2.2 Reagents: Water
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, 207 kPa, rt
Referencia
- Improved synthesis of PARP antagonist veliparib, Zhongguo Yaowu Huaxue Zazhi, 2013, 23(6), 476-479
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 2 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
2.1 Reagents: Pyridine , 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ; 2 h, 45 °C
2.2 rt
2.3 Reagents: Sodium bicarbonate Solvents: Water
3.1 Reagents: Acetic acid ; 2 h, reflux; cooled
3.2 Reagents: Water
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, 207 kPa, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
2.1 Reagents: Pyridine , 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ; 2 h, 45 °C
2.2 rt
2.3 Reagents: Sodium bicarbonate Solvents: Water
3.1 Reagents: Acetic acid ; 2 h, reflux; cooled
3.2 Reagents: Water
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, 207 kPa, rt
Referencia
- Improved synthesis of PARP antagonist veliparib, Zhongguo Yaowu Huaxue Zazhi, 2013, 23(6), 476-479
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Thionyl chloride ; cooled; 20 min, rt; 3 h, reflux
2.1 Reagents: Sodium bicarbonate Solvents: 1,4-Dioxane , Water ; cooled; 2 h, cooled; overnight, rt
3.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 2 h, reflux; reflux → rt
3.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
4.1 Reagents: Pyridine , 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ; 2 h, 45 °C
4.2 rt
4.3 Reagents: Sodium bicarbonate Solvents: Water
5.1 Reagents: Acetic acid ; 2 h, reflux; cooled
5.2 Reagents: Water
6.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, 207 kPa, rt
2.1 Reagents: Sodium bicarbonate Solvents: 1,4-Dioxane , Water ; cooled; 2 h, cooled; overnight, rt
3.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 2 h, reflux; reflux → rt
3.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
4.1 Reagents: Pyridine , 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ; 2 h, 45 °C
4.2 rt
4.3 Reagents: Sodium bicarbonate Solvents: Water
5.1 Reagents: Acetic acid ; 2 h, reflux; cooled
5.2 Reagents: Water
6.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, 207 kPa, rt
Referencia
- Improved synthesis of PARP antagonist veliparib, Zhongguo Yaowu Huaxue Zazhi, 2013, 23(6), 476-479
Métodos de producción 12
Condiciones de reacción
1.1 Solvents: Chloroform ; 8 h, reflux
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C; 4 h, -78 °C; -78 °C → rt
2.2 Reagents: Water
3.1 Reagents: Thionyl chloride ; cooled; 20 min, rt; 3 h, reflux
4.1 Reagents: Sodium bicarbonate Solvents: 1,4-Dioxane , Water ; cooled; 2 h, cooled; overnight, rt
5.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 2 h, reflux; reflux → rt
5.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
6.1 Reagents: Pyridine , 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ; 2 h, 45 °C
6.2 rt
6.3 Reagents: Sodium bicarbonate Solvents: Water
7.1 Reagents: Acetic acid ; 2 h, reflux; cooled
7.2 Reagents: Water
8.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, 207 kPa, rt
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C; 4 h, -78 °C; -78 °C → rt
2.2 Reagents: Water
3.1 Reagents: Thionyl chloride ; cooled; 20 min, rt; 3 h, reflux
4.1 Reagents: Sodium bicarbonate Solvents: 1,4-Dioxane , Water ; cooled; 2 h, cooled; overnight, rt
5.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 2 h, reflux; reflux → rt
5.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
6.1 Reagents: Pyridine , 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ; 2 h, 45 °C
6.2 rt
6.3 Reagents: Sodium bicarbonate Solvents: Water
7.1 Reagents: Acetic acid ; 2 h, reflux; cooled
7.2 Reagents: Water
8.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, 207 kPa, rt
Referencia
- Improved synthesis of PARP antagonist veliparib, Zhongguo Yaowu Huaxue Zazhi, 2013, 23(6), 476-479
Veliparib Raw materials
- (R)-1-benzyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate
- Phenylmethyl (2R)-2-[[[2-amino-3-(aminocarbonyl)phenyl]amino]carbonyl]-2-methyl-1-pyrrolidinecarboxylate
- 2-Amino-3-nitrobenzamide
- methyl (2R)-2-methylpyrrolidine-2-carboxylate;hydrochloride
- (R)-Benzyl 2-(7-carbamoyl-1H-benzo[d]imidazol-2-yl)-2-methylpyrrolidine-1-carboxylate
- (2R)-1-benzyloxycarbonyl-2-methyl-pyrrolidine-2-carboxylic acid
- 2,3-Diaminobenzamide
- 2-amino-3-nitro-benzoic acid
- (3S,7aR)-3-(trichloromethyl)tetrahydro-1H,3H-pyrrolo[1,2-c]oxazol-1-one
- D-Proline
- (3S)-Trichloromethyl-cis-tetrahydropyrrolo1,2-coxazol-1-one
Veliparib Preparation Products
Veliparib Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:912444-00-9)Veliparib
Número de pedido:A24888
Estado del inventario:in Stock
Cantidad:1g/5g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 04:17
Precio ($):190.0/665.0
Correo electrónico:sales@amadischem.com
Veliparib Literatura relevante
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
Related Categories
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Amadis Chemical Company Limited
(CAS:912444-00-9)Veliparib
Pureza:99%/99%
Cantidad:1g/5g
Precio ($):190.0/665.0